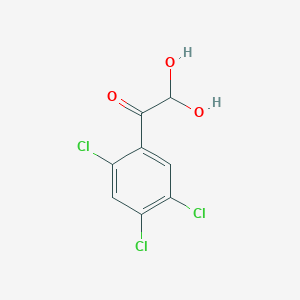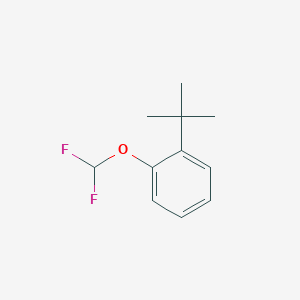
1-(tert-Butyl)-2-(difluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-2-(difluoromethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group and a difluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-2-(difluoromethoxy)benzene typically involves the introduction of the tert-butyl and difluoromethoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with tert-butyl chloride and a difluoromethoxy reagent under specific conditions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(tert-Butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include tert-butyl hydroperoxide, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-2-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-(difluoromethoxy)benzene involves its interaction with molecular targets through its tert-butyl and difluoromethoxy groups. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-(tert-Butyl)-2-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(tert-Butyl)-3-(difluoromethoxy)benzene
- 1-(tert-Butyl)-4-(difluoromethoxy)benzene
- 1-(tert-Butyl)-2-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position or nature of the substituents on the benzene ring.
Properties
Molecular Formula |
C11H14F2O |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
1-tert-butyl-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F2O/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7,10H,1-3H3 |
InChI Key |
MMRCSHBBLSRJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


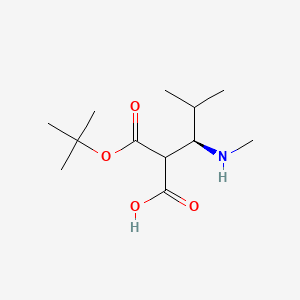
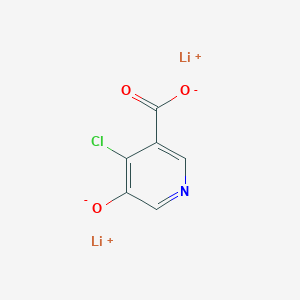
![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
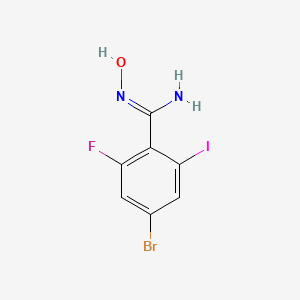
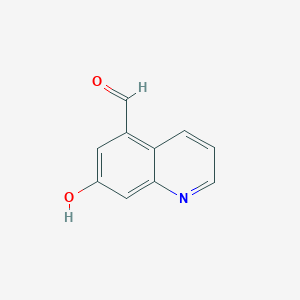
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
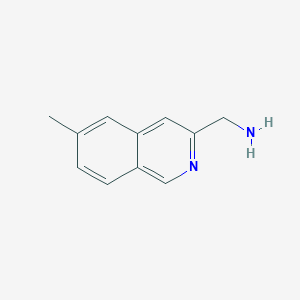
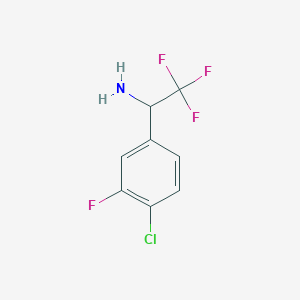
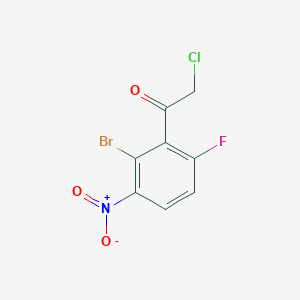
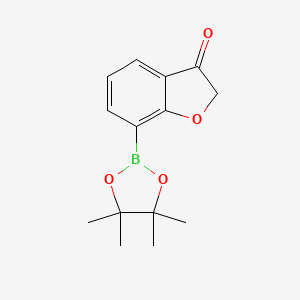
![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)


